Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is a class of electrolytic materials widely used in various applications, including electrochemistry, catalysis, and energy storage. It is a popular ionic liquid known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity [2][2].
Mechanism of Action
Target of Action
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide, also known as N,N-Dibutyl-N-methylbutan-1-aminium bis((trifluoromethyl)sulfonyl)amide, is primarily targeted towards the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte, which are the primary targets of this compound .
Mode of Action
This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It interacts with the anode, cathode, and electrolyte of the battery, facilitating the charge-discharge cycle .
Result of Action
The result of the action of this compound is the facilitation of the charge-discharge cycle in lithium-ion batteries . This enhances the performance of the batteries, making them more efficient.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause skin irritation, so protective gloves and eye protection should be worn when handling this compound .
Preparation Methods
The preparation of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of tributylmethylammonium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from affecting the product. The resulting compound is then purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its ionic nature. Common reagents used in these reactions include strong acids, bases, and other ionic compounds.
Scientific Research Applications
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is extensively used in scientific research due to its versatile properties:
Chemistry: It is used as an electrolyte in lithium-ion batteries, supercapacitors, and dye-sensitized solar cells.
Biology: It serves as a medium for the synthesis of conducting polymers and intercalation electrode materials.
Medicine: Its unique properties make it suitable for various biomedical applications, including drug delivery systems.
Industry: It is used in the fabrication of greener and sustainable batteries for electrical energy storage[][2].
Comparison with Similar Compounds
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of high thermal stability, non-volatility, and high ionic conductivity. Similar compounds include:
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- Tetramethylammonium Bis(trifluoromethanesulfonyl)imide
- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide These compounds share similar properties but differ in their specific applications and performance characteristics .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVHDZWUBSWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047905 | |
Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405514-94-5 | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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